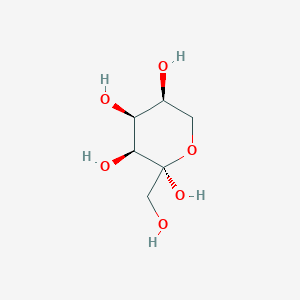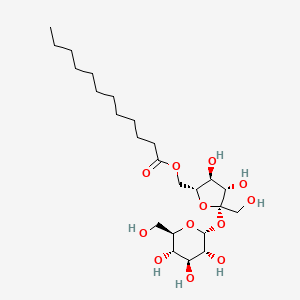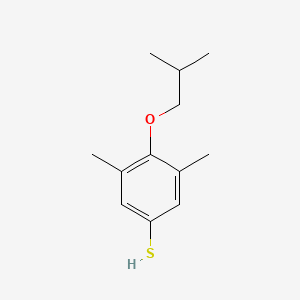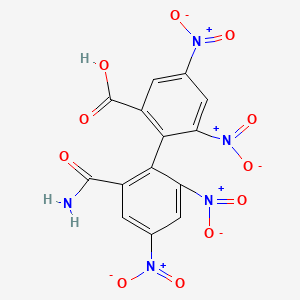
2,4,2',4'-Tetranitro-6-carboxy-6'-aminocarboxylbiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,2’,4’-Tetranitro-6-carboxy-6’-aminocarboxylbiphenyl is a complex organic compound characterized by the presence of multiple nitro groups, carboxyl groups, and an aminocarboxyl group on a biphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,2’,4’-Tetranitro-6-carboxy-6’-aminocarboxylbiphenyl typically involves multi-step organic reactions. One common approach is the nitration of biphenyl derivatives, followed by carboxylation and amination reactions. The nitration process often employs concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce nitro groups at specific positions on the biphenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactors where biphenyl derivatives are treated with nitrating agents. The subsequent steps of carboxylation and amination are carried out in specialized reactors designed to handle the specific reaction conditions required for each step. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,4,2’,4’-Tetranitro-6-carboxy-6’-aminocarboxylbiphenyl undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, where one of the nitro groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophilic reagents like halogens or sulfonic acids under acidic conditions.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
2,4,2’,4’-Tetranitro-6-carboxy-6’-aminocarboxylbiphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,4,2’,4’-Tetranitro-6-carboxy-6’-aminocarboxylbiphenyl involves its interaction with molecular targets through its nitro, carboxyl, and aminocarboxyl groups. These functional groups can participate in various chemical reactions, such as hydrogen bonding, ionic interactions, and covalent bonding with target molecules. The pathways involved may include oxidative stress pathways, enzyme inhibition, and modulation of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Known for its explosive properties, TNT shares the nitro functional groups but lacks the carboxyl and aminocarboxyl groups.
4-Carboxy-2,2,6,6-tetramethylpiperidine 1-oxyl (4-Carboxy-TEMPO): This compound has a similar carboxyl group but differs in its overall structure and functional groups.
Properties
CAS No. |
153341-03-8 |
|---|---|
Molecular Formula |
C14H7N5O11 |
Molecular Weight |
421.23 g/mol |
IUPAC Name |
2-(2-carbamoyl-4,6-dinitrophenyl)-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C14H7N5O11/c15-13(20)7-1-5(16(23)24)3-9(18(27)28)11(7)12-8(14(21)22)2-6(17(25)26)4-10(12)19(29)30/h1-4H,(H2,15,20)(H,21,22) |
InChI Key |
AFGYSBWYKXGHBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



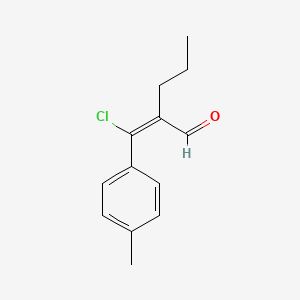
![Benzoic acid, 2-(3-bromophenoxy)-4-[(1R)-1-[(3S)-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-piperidinyl]-3,3-dimethylbutyl]-](/img/structure/B12644031.png)
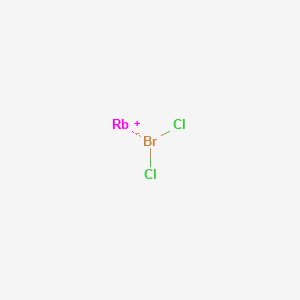
![N-(3,5-difluorobenzyl)-3-(3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-7-aMine](/img/structure/B12644039.png)


![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methyl-2-thiazolyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12644066.png)
![Tert-butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)benzylcarbamate](/img/structure/B12644072.png)

